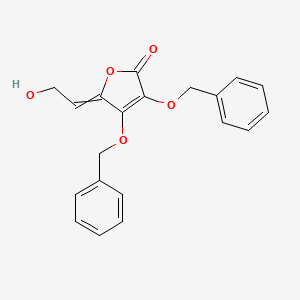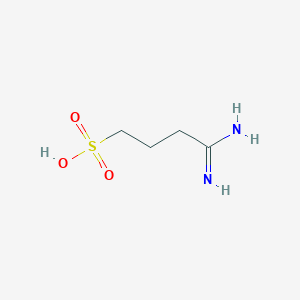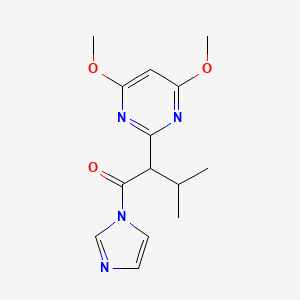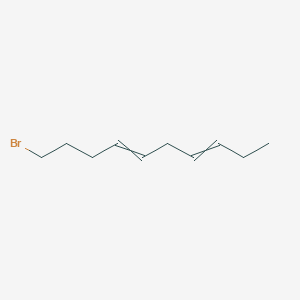![molecular formula C16H12N2O B12553711 6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 142877-62-1](/img/structure/B12553711.png)
6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a bipyridine moiety linked to a cyclohexadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of bipyridine derivatives with cyclohexadienone precursors. One common method includes the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often involve irradiation with visible light in the presence of various diamines, leading to the formation of bis-amides containing a diene moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reagent concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketenes and other oxidation products.
Reduction: Reduction reactions can convert the dienone structure to more saturated compounds.
Substitution: The bipyridine moiety allows for various substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents like ethanol or ethanol-DMSO mixtures and controlled temperatures below 38°C .
Major Products
The major products formed from these reactions include bis-amides, ketenes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a molecular measuring rod for nucleophilic functionalities on polypeptides or DNA fragments.
Medicine: Investigated for its potential in drug development and as a photolytic agent for targeted therapies.
Wirkmechanismus
The mechanism of action of 6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to undergo photolytic cleavage, generating reactive intermediates such as ketenes . These intermediates can then react with various nucleophiles, leading to the formation of new compounds. The bipyridine moiety also plays a crucial role in coordinating with metal ions, facilitating catalytic reactions and enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,4-dien-1-one: Shares the dienone structure but lacks the bipyridine moiety.
[2,2’-Bipyridin]-6(1H)-one: Contains the bipyridine structure but does not have the cyclohexadienone component.
Cyclohexa-1,4-diene: An isomer with different reactivity and applications.
Uniqueness
6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a bipyridine moiety and a cyclohexadienone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
142877-62-1 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-(6-pyridin-2-ylpyridin-2-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14/h1-11,19H |
InChI-Schlüssel |
MDSRKVSWDKORAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


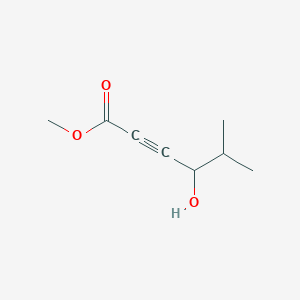


![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)

